molecular formula C22H21NO6S B11668213 ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11668213
M. Wt: 427.5 g/mol
InChI Key: IPBONONTPVPZOZ-AQEWOIMGSA-N
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Description

Ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a benzylidene group, and an amino group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl 2-aminothiophene-3-carboxylate under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted thiophene derivatives.

Scientific Research Applications

Ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoate: This compound shares similar structural features but differs in the position and nature of functional groups.

    Thiophene derivatives: Various thiophene derivatives may have similar core structures but differ in their substituents, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for research and application in multiple fields.

Properties

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C22H21NO6S/c1-4-29-22(26)19-20(25)18(12-13-5-10-16(24)17(11-13)28-3)30-21(19)23-14-6-8-15(27-2)9-7-14/h5-12,24-25H,4H2,1-3H3/b18-12-,23-21?

InChI Key

IPBONONTPVPZOZ-AQEWOIMGSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC=C(C=C3)OC)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)OC)O

Origin of Product

United States

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